Tert-butyl 2-oxopyrrolidine-1-carboxylate

Description

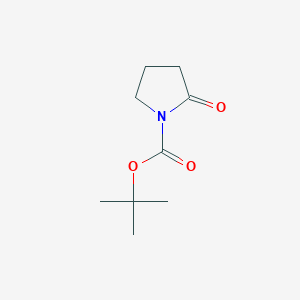

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJYYMXBCYYXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235235 | |

| Record name | tert-Butyl 2-oxo-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85909-08-6 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85909-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-oxo-1-pyrrolidinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085909086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 2-oxo-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL 2-OXO-1-PYRROLIDINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GS4FVG7EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of Tert-butyl 2-oxopyrrolidine-1-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 2-oxopyrrolidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, commonly referred to as N-Boc-2-pyrrolidinone, is a pivotal chemical intermediate with significant utility in diverse fields, particularly in pharmaceutical research and flavor synthesis. Its unique structure, featuring a lactam ring protected by a tert-butoxycarbonyl (Boc) group, provides a stable yet strategically reactive scaffold for complex molecular assembly. This guide offers a comprehensive exploration of its core physicochemical properties, spectroscopic signature, synthesis, and reactivity. It is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this versatile building block in their work. We will delve into the causality behind its reactivity, provide validated experimental protocols for its synthesis and characterization, and summarize its safety and handling requirements.

Molecular Structure and Identification

Understanding the fundamental structure of N-Boc-2-pyrrolidinone is key to appreciating its chemical behavior. The molecule consists of a five-membered lactam (a cyclic amide), 2-pyrrolidinone, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This bulky, electron-withdrawing Boc group modifies the nucleophilicity of the nitrogen and influences the reactivity of the adjacent methylene group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Boc-2-pyrrolidinone, N-Boc-2-pyrrolidinone, 2-Oxopyrrolidine-1-carboxylic acid tert-butyl ester |

| CAS Number | 85909-08-6[1][2][3] |

| Molecular Formula | C₉H₁₅NO₃[2][3] |

| Molecular Weight | 185.22 g/mol [2][3] |

| InChI | 1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6H2,1-3H3 |

| InChIKey | GJJYYMXBCYYXPQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC1=O |

Physicochemical Properties

The physical state and solubility of N-Boc-2-pyrrolidinone dictate its handling and reaction conditions. It is typically a liquid or a low-melting solid at room temperature, soluble in a range of common organic solvents.[1][2]

Table 2: Key Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White or Colorless to Light yellow/orange powder, lump, or clear liquid.[2] | TCI, ChemBK |

| Physical State (20°C) | Liquid[2] | TCI |

| Density | 1.086 g/mL at 25°C | Sigma-Aldrich |

| Boiling Point | 100-105°C at 0.5 mmHg | Sigma-Aldrich |

| Flash Point | 113°C (235.4°F) - closed cup[3] | ChemBK, Sigma-Aldrich |

| Refractive Index (n20/D) | 1.466[3] | ChemBK, Sigma-Aldrich |

| Solubility | Soluble in methanol and chloroform.[1] | N-Boc-2-pyrrolidinone: A Versatile Intermediate |

| Storage Conditions | Refrigerate (0-10°C), store under inert gas.[2] | TCI |

| Sensitivity | Air and heat sensitive.[2] | TCI |

Spectroscopic Profile for Structural Elucidation

Structural confirmation of N-Boc-2-pyrrolidinone relies on standard spectroscopic techniques. The data from NMR, IR, and MS provide a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is characterized by three main regions. The nine chemically equivalent protons of the tert-butyl group produce a sharp singlet around 1.5 ppm. The protons on the pyrrolidinone ring appear as multiplets between approximately 2.0 and 3.6 ppm. The two protons alpha to the lactam carbonyl (C5-H₂) are typically around 2.5 ppm, while the two protons adjacent to the nitrogen (C3-H₂) are further downfield, around 3.6 ppm, due to the influence of the electronegative nitrogen atom.

-

¹³C NMR: The carbon spectrum shows distinct signals for the tert-butyl group (a quaternary carbon around 80 ppm and methyl carbons near 28 ppm). The pyrrolidinone ring carbons appear in the aliphatic region (approx. 18-45 ppm). Two carbonyl carbons are observed at the downfield end of the spectrum: the lactam carbonyl (C=O) around 175 ppm and the carbamate carbonyl (Boc C=O) at a slightly higher field, typically around 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by two strong carbonyl (C=O) stretching absorptions. The lactam carbonyl typically appears around 1700-1750 cm⁻¹, while the carbamate carbonyl of the Boc group is observed at a higher frequency, approximately 1750-1790 cm⁻¹. The difference in frequency is due to the electronic effects of the adjacent atoms (nitrogen in the ring vs. oxygen in the carbamate). Additional peaks corresponding to C-H and C-N stretching are also present.

Mass Spectrometry (MS)

Under standard electron ionization (EI) conditions, the molecular ion peak (M⁺) at m/z = 185 is expected. A prominent fragmentation pattern involves the loss of isobutylene (56 Da) from the tert-butyl group to give a fragment at m/z = 129, or the loss of the entire Boc group.

Synthesis, Reactivity, and Applications

The utility of N-Boc-2-pyrrolidinone stems from the predictable reactivity conferred by its functional groups.

Synthesis Workflow

The most common and straightforward synthesis involves the N-acylation of 2-pyrrolidinone with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.

Caption: General workflow for the synthesis of N-Boc-2-pyrrolidinone.

Core Reactivity

The Boc group serves two primary functions: it protects the lactam nitrogen from participating in reactions and its electron-withdrawing nature acidifies the protons on the carbon alpha to the lactam carbonyl (the C3 position). This acidification is the cornerstone of its application as a synthetic intermediate.

-

Asymmetric α-Deprotonation: The protons at the C3 position can be selectively removed by strong, non-nucleophilic bases like sec-butyllithium (s-BuLi), often in the presence of a chiral ligand such as (-)-sparteine.[4] This generates a chiral enolate that can react with various electrophiles (e.g., alkyl halides, aldehydes) to form substituted pyrrolidinone derivatives with high enantioselectivity. This method is a powerful tool for building stereochemically complex molecules.[4][5]

-

Ugi Reaction: N-Boc-2-pyrrolidinone is a valuable component in multicomponent reactions like the Ugi reaction.[1] This allows for the rapid assembly of complex molecular scaffolds, which is highly advantageous in drug discovery for generating libraries of diverse compounds.[1]

-

Boc Group Deprotection: The Boc group is stable to a wide range of nucleophilic and basic conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)), regenerating the free secondary amine of the lactam for further functionalization.

Key Applications

-

Pharmaceutical Drug Development: The pyrrolidine ring is a common motif in many biologically active compounds. N-Boc-2-pyrrolidinone provides a robust starting point for synthesizing complex pyrrolidine-based structures, including inhibitors for targets like the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[6] Its role in combinatorial chemistry facilitates the rapid exploration of chemical space to identify novel drug candidates.[7]

-

Flavor Synthesis: In the food and fragrance industry, N-Boc-2-pyrrolidinone can be converted into valuable Maillard flavor compounds through specific oxidative reactions.[1]

Safety and Handling

Proper handling of N-Boc-2-pyrrolidinone is essential to ensure laboratory safety. It is classified as an irritant.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Precaution | P264 | Wash skin thoroughly after handling. |

| Precaution | P280 | Wear protective gloves/eye protection/face protection. |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water.[8] |

| Precaution | P337+P313 | If eye irritation persists: Get medical advice/attention. |

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry place away from heat and sources of ignition.[9] As it is air and heat sensitive, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.[2]

-

First-Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.[9][10]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9][10]

-

Experimental Protocols

The following protocols are provided as validated examples for the synthesis and characterization of this compound.

Protocol 1: Synthesis of this compound

-

Objective: To synthesize N-Boc-2-pyrrolidinone from 2-pyrrolidinone.

-

Materials: 2-pyrrolidinone, Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF), Ethyl acetate, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄.

-

Procedure:

-

To a solution of 2-pyrrolidinone (1.0 eq) in anhydrous THF in a round-bottom flask, add DMAP (0.1 eq).

-

Stir the solution at room temperature and add a solution of (Boc)₂O (1.1 eq) in THF dropwise over 30 minutes.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aq. NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or vacuum distillation to yield the pure product.

-

Protocol 2: NMR Sample Preparation and Analysis

-

Objective: To confirm the structure and purity of the synthesized product via ¹H NMR.

-

Materials: Synthesized N-Boc-2-pyrrolidinone, Deuterated chloroform (CDCl₃), NMR tube.

-

Procedure:

-

Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of CDCl₃.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz).

-

Validation: The resulting spectrum should show a sharp singlet at ~1.5 ppm integrating to 9H (Boc group) and a series of multiplets between 2.0-3.7 ppm integrating to a total of 6H (pyrrolidinone ring protons). The absence of a broad NH peak (from starting material) and the correct integration ratios confirm the product's identity and high purity.

-

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 85909-08-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of combinatorial technologies to drug discovery. 1. Background and peptide combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 85909-08-6 | TCI Deutschland GmbH [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. angenechemical.com [angenechemical.com]

Tert-butyl 2-oxopyrrolidine-1-carboxylate CAS number 85909-08-6

An In-depth Technical Guide to Tert-butyl 2-oxopyrrolidine-1-carboxylate (CAS 85909-08-6)

Authored by: A Senior Application Scientist

Abstract

This compound, commonly known as N-Boc-2-pyrrolidinone, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural feature—a lactam ring protected by a tert-butyloxycarbonyl (Boc) group—renders it an exceptionally stable yet versatile intermediate. This guide provides an in-depth exploration of its synthesis, physicochemical properties, core reactivity, and significant applications. We delve into detailed, field-proven protocols, explain the causality behind experimental choices, and highlight its strategic importance in the rapid assembly of complex molecular architectures, particularly in the realm of drug discovery.

Introduction and Strategic Importance

This compound (CAS 85909-08-6) is a derivative of 2-pyrrolidinone, a five-membered lactam. The introduction of the Boc protecting group on the nitrogen atom serves two primary purposes: it deactivates the otherwise reactive N-H bond and enhances the molecule's solubility in a wide range of organic solvents, making it highly amenable to various reaction conditions.[1]

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][3] Consequently, N-Boc-2-pyrrolidinone has emerged as a critical starting material for synthesizing substituted pyrrolidines, which are integral to the development of antibacterials, immunomodulators, and other therapeutic agents.[2] Its utility is most pronounced in multicomponent reactions, such as the Ugi reaction, where it facilitates the efficient construction of diverse chemical libraries for drug screening.[1][4]

Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in the laboratory. N-Boc-2-pyrrolidinone is typically a colorless to light yellow oil or a low-melting solid, a characteristic that influences handling and storage procedures.[5][6]

| Property | Value | Reference(s) |

| CAS Number | 85909-08-6 | [5][6] |

| Molecular Formula | C₉H₁₅NO₃ | [5][7] |

| Molecular Weight | 185.22 g/mol | [5][7] |

| Appearance | Clear colorless to brown oil / low-melting solid | [5] |

| Boiling Point | 100-105 °C at 0.5 mmHg | [4][6] |

| Density | 1.086 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.466 | [4][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

| Storage | Room temperature, sealed in dry, dark place | [5] |

Spectroscopic Data:

While comprehensive spectral data requires direct analysis, typical ¹H NMR and ¹³C NMR spectral features can be predicted based on its structure. The ¹H NMR spectrum would characteristically show a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, along with multiplets for the three methylene groups of the pyrrolidinone ring.

Synthesis and Manufacturing

The most prevalent and efficient synthesis of N-Boc-2-pyrrolidinone involves the direct N-acylation of 2-pyrrolidinone with di-tert-butyl dicarbonate (Boc₂O). The causality for the choice of reagents is critical for ensuring a high-yield, clean reaction.

Experimental Protocol: Synthesis of N-Boc-2-pyrrolidinone[4]

-

Materials:

-

2-Pyrrolidinone (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.5 eq)

-

Acetonitrile (Solvent)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric Acid (HCl)

-

1N Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, dissolve 2-pyrrolidinone (10.0 g, 118 mmol) in acetonitrile (118 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Sequentially add triethylamine (19.6 mL, 141 mmol) and 4-dimethylaminopyridine (7.18 g, 58.8 mmol). The triethylamine acts as a base to deprotonate the 2-pyrrolidinone, while DMAP serves as a highly effective acylation catalyst.

-

Add di-tert-butyl dicarbonate (32.7 g, 150 mmol) portion-wise to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Once complete, partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with 1N aqueous HCl, 1N aqueous NaOH, and finally with saturated brine. This washing sequence removes the base, catalyst, and any unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (eluent: n-hexane:ethyl acetate = 1:1) to yield pure this compound as a light-yellow oil (yields typically >90%).[4]

-

Reactivity and Applications in Drug Development

The true value of N-Boc-2-pyrrolidinone lies in its versatile reactivity, which allows for the strategic introduction of functionality at various positions of the pyrrolidine ring.

The Ugi Multicomponent Reaction

A primary application of this compound is in the Ugi four-component reaction. This powerful synthetic tool enables the rapid assembly of complex, highly functionalized N-acyl-2-vinylpyrrolidines from an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid component, where N-Boc-2-pyrrolidinone serves as the foundational carboxylic acid surrogate.[1][4] This strategy is invaluable in drug discovery for generating large libraries of diverse molecules for high-throughput screening.[8]

Deprotection and Further Functionalization

The Boc group is designed for facile removal under acidic conditions, unmasking the nitrogen atom for subsequent reactions. This deprotection is a critical step that transforms the stable intermediate back into a reactive species for further synthesis.

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which subsequently breaks down into isobutylene and a proton.[9]

Experimental Protocol: N-Boc Deprotection

-

Caution: This procedure should be performed in a well-ventilated fume hood as it involves strong acids and volatile byproducts.

-

Materials:

-

N-Boc-2-pyrrolidinone (1.0 eq)

-

4M HCl in 1,4-dioxane (or Trifluoroacetic Acid - TFA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, or Methanol - MeOH)

-

-

Procedure:

-

Dissolve N-Boc-2-pyrrolidinone in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask at 0 °C.

-

Slowly add an excess of the acidic reagent (e.g., 5-10 equivalents of 4M HCl in dioxane).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. The choice of temperature and time depends on the stability of other functional groups in the molecule.[10]

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the hydrochloride salt and can often be used in the next step without further purification.

-

The selection of the deprotection agent is critical. While TFA is highly effective, HCl in dioxane or methanol is often preferred as it is more volatile and easier to remove.[11] For substrates with other acid-sensitive groups, milder or alternative methods may be required.[10][11]

Other Applications

Beyond its use in pharmaceutical synthesis, N-Boc-2-pyrrolidinone can be transformed through specific oxidative reactions into compounds relevant to the flavor and fragrance industry, such as naturally occurring Maillard flavors.[1]

Conclusion

This compound is more than just a protected amino acid derivative; it is a strategic linchpin in synthetic chemistry. Its stability, coupled with the predictable and efficient removal of the Boc group, provides chemists with precise control over synthetic pathways. For researchers in drug development, its role in facilitating the construction of diverse molecular libraries via multicomponent reactions is particularly significant. The protocols and insights provided in this guide are intended to empower scientists to leverage the full potential of this versatile building block in their research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE | 85909-08-6 [chemicalbook.com]

- 5. N-Boc-2-pyrrolidinone - Protheragen [protheragen.ai]

- 6. 1-(叔丁氧基羰基)-2-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-Boc-2-pyrrolidinone | TRC-B665945-10G | LGC Standards [lgcstandards.com]

- 8. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. reddit.com [reddit.com]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

A Multi-Platform Structural Elucidation of 1-Boc-2-pyrrolidinone: From Connectivity to Conformational Dynamics

Abstract

1-(tert-butoxycarbonyl)-2-pyrrolidinone, commonly known as N-Boc-2-pyrrolidinone, is a pivotal intermediate in modern organic synthesis and medicinal chemistry. Its utility stems from the stable, yet readily cleavable, Boc protecting group on the versatile 2-pyrrolidinone scaffold, which is a core motif in numerous bioactive molecules and a derivative of pyroglutamic acid.[1][2][3] A comprehensive understanding of its three-dimensional structure, including conformational isomerism, is critical for researchers designing stereoselective reactions and developing novel therapeutics. This guide presents an in-depth, multi-technique approach to the structural analysis of this molecule, moving beyond simple identity confirmation to a nuanced understanding of its conformational behavior. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, augmented by computational insights, to construct a holistic and validated structural profile.

Foundational Analysis: Confirming Molecular Identity and Connectivity

The initial phase of structural analysis focuses on unequivocally confirming the molecular formula (C₉H₁₅NO₃) and the covalent bonding network.[1][4] This is achieved through a coordinated workflow of mass spectrometry and NMR, with infrared spectroscopy providing orthogonal confirmation of key functional groups.

Caption: Figure 1: An integrated workflow for the primary structural verification of 1-Boc-2-pyrrolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The ¹H NMR spectrum is particularly informative, confirming the presence and connectivity of all non-exchangeable protons.

Expert Insight: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is commonly used as 1-Boc-2-pyrrolidinone is highly soluble in it.[5] Tetramethylsilane (TMS) is added as an internal standard (δ 0.00) for accurate chemical shift referencing.

Table 1: ¹H NMR Spectroscopic Data for 1-Boc-2-pyrrolidinone (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 3.75 | Triplet | 2H | 7.6 | C5-H ₂ (adjacent to N) |

| 2.52 | Triplet | 2H | 8.0 | C3-H ₂ (adjacent to C=O) |

| 2.00 | Quintet | 2H | 8.0 | C4-H ₂ |

| 1.53 | Singlet | 9H | - | -C(CH ₃)₃ (Boc group) |

Data sourced from ChemicalBook.[1]

Causality in Interpretation:

-

The large singlet at 1.53 ppm integrating to 9 protons is the unmistakable signature of the tert-butyl group.[1]

-

The downfield triplet at 3.75 ppm corresponds to the methylene group (C5) adjacent to the electron-withdrawing nitrogen atom of the carbamate.[1]

-

The triplet at 2.52 ppm is assigned to the methylene group (C3) adjacent to the lactam carbonyl.[1]

-

The upfield multiplet (quintet) at 2.00 ppm belongs to the central C4 methylene group, which is split by both of its methylene neighbors.[1]

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The presence of two distinct carbonyl signals is a key validation point. Based on data from related carbamates and N-Boc protected systems, the following shifts are predicted.[6][7]

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Boc-2-pyrrolidinone

| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~174-176 | Lactam C=O (C2) | Typical chemical shift for a five-membered ring amide carbonyl. |

| ~150-152 | Carbamate C=O | Characteristic of the Boc group's carbonyl carbon.[8] |

| ~82-84 | Quaternary C (Boc) | The quaternary carbon of the tert-butyl group. |

| ~45-47 | C5 (CH₂) | Methylene carbon attached to nitrogen. |

| ~30-32 | C3 (CH₂) | Methylene carbon alpha to the lactam carbonyl. |

| ~28 | tert-butyl CH₃ (Boc) | The three equivalent methyl carbons of the Boc group. |

| ~17-19 | C4 (CH₂) | The central methylene carbon of the pyrrolidinone ring. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation Signature

Mass spectrometry serves two primary functions: it confirms the molecular weight (185.22 g/mol ) and provides a characteristic fragmentation pattern that acts as a structural fingerprint.[4] The lability of the Boc group is a dominant feature in its mass spectrum.[9]

Expert Insight: Electrospray Ionization (ESI) is often preferred for generating the protonated molecular ion [M+H]⁺ at m/z 186, while Electron Ionization (EI) is excellent for inducing characteristic fragmentation. The fragmentation pathways are self-validating; observing the expected neutral losses confirms the presence and location of the Boc group.

Table 3: Key Mass Fragments of 1-Boc-2-pyrrolidinone

| m/z | Ion/Fragment | Proposed Loss | Significance |

|---|---|---|---|

| 185 | [M]⁺˙ | - | Molecular Ion (often low abundance in EI)[9] |

| 130 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical | Cleavage within the Boc group |

| 100 | [M - Boc]⁺ | Loss of the Boc radical (C₅H₉O₂) | Cleavage of the N-C(O) bond |

| 86 | [C₄H₈NO]⁺ | Pyrrolidinone cation | Cleavage of the N-Boc bond |

| 57 | [C₄H₉]⁺ | tert-butyl cation | Highly stable carbocation, hallmark of the Boc group |

Fragmentation patterns are based on principles observed in similar N-Boc structures.[9][10]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides rapid and definitive confirmation of the molecule's key functional groups by detecting their characteristic vibrational frequencies. For 1-Boc-2-pyrrolidinone, the carbonyl region is of paramount importance.

Expert Insight: The presence of two distinct carbonyl stretching bands is the most crucial piece of evidence from the IR spectrum. The five-membered lactam ring introduces strain, which typically increases the frequency of the carbonyl stretch compared to an acyclic amide. The carbamate carbonyl is also influenced by the adjacent nitrogen and oxygen atoms. The complete absence of a broad N-H stretching band around 3200-3400 cm⁻¹ is a critical piece of evidence confirming that the pyrrolidinone nitrogen is successfully protected.[11][12]

Table 4: Characteristic IR Absorption Bands for 1-Boc-2-pyrrolidinone

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1750-1770 | C=O Stretch | Lactam Carbonyl (in 5-membered ring) |

| ~1700-1720 | C=O Stretch | Carbamate Carbonyl (Boc group) |

| 2850-2990 | C-H Stretch | Aliphatic CH₂, CH₃ |

| 1250-1370 | C-O Stretch | Carbamate ester linkage |

Advanced Analysis: Conformational Dynamics and Stereoelectronics

With the primary structure established, the next level of analysis investigates the molecule's three-dimensional nature. The pyrrolidine ring is not planar, and the bulky Boc group introduces significant steric and electronic effects, leading to a complex conformational landscape.[13][14]

Caption: Figure 2: Key conformational equilibria influencing the structure of 1-Boc-2-pyrrolidinone.

Expert Insight: The steric bulk of the Boc group can hinder rotation around the N-C(O) carbamate bond, potentially leading to distinct, slowly interconverting rotational isomers (atropisomers) that may be observable by NMR at low temperatures. Furthermore, the puckering of the five-membered ring (which typically adopts "envelope" or "twist" conformations) is influenced by the substitution pattern.[13][15] Understanding this dynamic behavior is crucial, as the molecule's shape dictates its reactivity.

Probing Conformation with Advanced NMR

While standard ¹H NMR provides average structural information, more advanced techniques can probe the molecule's 3D arrangement:

-

Coupling Constants (J-values): The magnitude of the ³JHH coupling constants between adjacent protons on the pyrrolidinone ring is related to the dihedral angle between them via the Karplus equation. By carefully analyzing these couplings, one can deduce the preferred ring pucker.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY detect through-space interactions between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. This is invaluable for determining the relative orientation of the Boc group with respect to the pyrrolidinone ring protons, helping to identify the major rotational isomer.

The Role of Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful predictive tool that validates experimental findings. By building a computational model of 1-Boc-2-pyrrolidinone, researchers can:

-

Map the Conformational Energy Surface: Identify all stable low-energy conformers (different ring puckers and rotamers).

-

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR frequencies for each conformer. The Boltzmann-averaged predicted spectrum can then be compared directly with experimental data for a high-confidence match.

-

Visualize Electronic Properties: Generate electrostatic potential maps to understand regions of high and low electron density, which can help predict sites of reactivity.

Experimental Protocols

The following protocols outline the standardized procedures for acquiring the analytical data discussed.

Protocol 3.1: NMR Sample Preparation and Acquisition

-

Accurately weigh approximately 10-20 mg of 1-Boc-2-pyrrolidinone and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

-

Cap the tube and invert several times to ensure homogeneity.

-

Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

For ¹H NMR, use a standard pulse program with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Protocol 3.2: Mass Spectrometry Analysis (ESI-MS)

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the [M+H]⁺ ion at m/z 186.2.

-

To induce fragmentation, perform a tandem MS (MS/MS) experiment by selecting the m/z 186 precursor ion and applying collision energy (CID) to generate a product ion spectrum.

Protocol 3.3: FT-IR Spectroscopy (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related signals from the sample spectrum.

-

Place a single drop of the neat 1-Boc-2-pyrrolidinone oil directly onto the ATR crystal.

-

Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The structural analysis of 1-Boc-2-pyrrolidinone is a prime example of the necessity of a multi-platform analytical approach in modern chemical research. While fundamental techniques like ¹H NMR and MS can quickly confirm the molecule's identity and connectivity, a deeper understanding of its behavior and reactivity requires probing its complex conformational dynamics. By integrating advanced NMR methods with computational modeling, researchers can build a validated, three-dimensional model that explains the molecule's properties and informs its application in synthesis. This rigorous, multi-faceted characterization framework ensures the highest degree of scientific integrity and provides the foundational knowledge required for successful drug discovery and development.

References

- 1. 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE | 85909-08-6 [chemicalbook.com]

- 2. 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. benthamscience.com [benthamscience.com]

- 4. 1-(tert-Butoxycarbonyl)-2-pyrrolidinone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE CAS#: 85909-08-6 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. n-Butyl carbamate(592-35-8) 13C NMR [m.chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of N-Boc-2-pyrrolidinone from Pyroglutamic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Boc-2-pyrrolidinone, a critical building block in modern medicinal chemistry and peptide synthesis.[1] The focus of this document is the practical and theoretical considerations for the conversion of L-pyroglutamic acid to its N-tert-butoxycarbonyl (Boc) protected derivative. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity outcome. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for the preparation of this versatile synthetic intermediate.

Introduction: The Strategic Importance of N-Boc-2-pyrrolidinone

N-Boc-2-pyrrolidinone, also known as Boc-Pyr-OH, serves as a cornerstone in the synthesis of a multitude of biologically active molecules.[1][2] The pyroglutamic acid scaffold itself is a five-membered lactam ring derived from glutamic acid and is found at the N-terminus of many peptides and proteins, imparting significant stability against enzymatic degradation.[3][4] The introduction of the Boc protecting group on the nitrogen atom is a strategic maneuver that allows for the selective functionalization of other parts of the molecule while preventing unwanted side reactions at the nitrogen center.[2][3] This makes N-Boc-2-pyrrolidinone an invaluable precursor in the synthesis of cyclic peptides, therapeutic agents in neuropharmacology and oncology, and in the development of thyrotropin-releasing hormone (TRH) analogues.[1][2]

Mechanistic Rationale: The Chemistry of Boc Protection

The synthesis of N-Boc-2-pyrrolidinone from pyroglutamic acid is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the pyroglutamic acid ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).

The reaction is typically catalyzed by a non-nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP). DMAP accelerates the reaction by activating the Boc anhydride, making it more susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the N-Boc protected product, along with the liberation of tert-butanol and carbon dioxide.

Experimental Protocol: A Validated Approach

This section outlines a reliable, two-step procedure for the synthesis of N-Boc-2-pyrrolidinone, commencing with the esterification of L-pyroglutamic acid, followed by the crucial N-Boc protection step.

Step 1: Esterification of L-Pyroglutamic Acid

The initial esterification of the carboxylic acid group of L-pyroglutamic acid is a common strategy to enhance its solubility in organic solvents used in the subsequent Boc protection step.[5]

Materials:

-

L-pyroglutamic acid

-

Absolute methanol

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve L-pyroglutamic acid in absolute methanol.

-

Cool the solution to 5-10 °C using an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution. The addition is exothermic, so maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully add sodium bicarbonate to neutralize the excess acid until the effervescence ceases.

-

Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude methyl L-pyroglutamate.

Step 2: N-Boc Protection of Methyl L-Pyroglutamate

This step introduces the Boc protecting group onto the nitrogen atom of the pyrrolidinone ring.

Materials:

-

Methyl L-pyroglutamate (from Step 1)

-

Dichloromethane (DCM)

-

4-(Dimethylamino)pyridine (DMAP)

-

Di-tert-butyl dicarbonate (Boc₂O)

Procedure:

-

Dissolve the crude methyl L-pyroglutamate in dichloromethane in a round-bottom flask.

-

Add a catalytic amount of DMAP to the solution.

-

Add di-tert-butyl dicarbonate to the mixture in portions.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1N HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-pyroglutamic acid methyl ester.

-

The crude product can be purified by column chromatography on silica gel.

A Chinese patent suggests a similar two-step process, emphasizing its suitability for large-scale industrial production due to its simplicity, low cost, and high yield of a product with purity up to 99.8%.[6]

Quantitative Data Summary

| Parameter | Step 1: Esterification | Step 2: N-Boc Protection |

| Key Reagents | L-pyroglutamic acid, Methanol, Thionyl chloride | Methyl L-pyroglutamate, Boc₂O, DMAP |

| Solvent | Methanol | Dichloromethane |

| Catalyst | Thionyl chloride (acts as both reagent and catalyst) | DMAP |

| Temperature | 5-10 °C initially, then room temperature | Room temperature |

| Reaction Time | 6-8 hours | Overnight (approx. 12-16 hours) |

| Typical Yield | >90% (crude) | >95% (after purification) |

Workflow Visualization

The following diagram illustrates the synthetic pathway from L-glutamic acid to the final N-Boc protected pyroglutamic acid derivative.

References

Tert-butyl 2-oxopyrrolidine-1-carboxylate mechanism of formation

An In-depth Technical Guide to the Mechanism of Formation for Tert-butyl 2-oxopyrrolidine-1-carboxylate

Abstract

This compound, commonly known as 1-Boc-2-pyrrolidinone, is a pivotal intermediate in modern organic synthesis, finding extensive application in the development of pharmaceuticals and specialized organocatalysts. Its synthesis is most effectively achieved through the N-acylation of 2-pyrrolidinone using di-tert-butyl dicarbonate (Boc₂O). This guide provides a comprehensive examination of the underlying reaction mechanism, with a particular focus on the highly efficient pathway catalyzed by 4-(Dimethylamino)pyridine (DMAP). We will dissect the role of DMAP as a nucleophilic catalyst, detail the formation of key reactive intermediates, and present a field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of this critical transformation.

Introduction: The Significance of Boc-2-Pyrrolidinone

The pyrrolidinone ring is a core structural motif in a vast array of biologically active molecules and natural products. The introduction of a tert-butoxycarbonyl (Boc) group onto the lactam nitrogen serves two primary purposes: it modulates the nucleophilicity and basicity of the nitrogen, preventing its participation in undesired side reactions, and it introduces a sterically demanding group that can direct the stereochemical outcome of subsequent transformations at adjacent positions. The Boc group is prized for its stability under a wide range of nucleophilic and basic conditions, yet it can be readily removed under mild acidic conditions, making it an ideal protecting group in multi-step synthetic sequences. Understanding the precise mechanism of its installation is paramount for optimizing reaction conditions, maximizing yields, and minimizing impurities.

Core Synthetic Strategy: N-Acylation with Di-tert-butyl Dicarbonate (Boc₂O)

The formation of this compound is an N-acylation reaction. The nitrogen atom of the 2-pyrrolidinone lactam acts as a nucleophile, attacking an electrophilic source of the "Boc" group. The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc₂O), a stable, commercially available, and highly effective electrophile.

The reaction is typically performed in an aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM). While the reaction can proceed with a simple base, its rate is dramatically accelerated by the use of a nucleophilic catalyst, most commonly 4-(Dimethylamino)pyridine (DMAP).

The Catalytic Mechanism: The Role of DMAP

While 2-pyrrolidinone's nitrogen is nucleophilic, it is significantly less so than a typical amine due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, direct reaction with Boc₂O can be sluggish. DMAP catalysis provides a lower energy pathway by activating the Boc₂O reagent.

The DMAP-catalyzed mechanism proceeds through the following key stages:

-

Activation of Boc₂O: The reaction is initiated by the nucleophilic attack of the pyridine nitrogen of DMAP on one of the electrophilic carbonyl carbons of Boc₂O. This step is rapid and results in the formation of a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium species and the release of a tert-butyl carbonate anion. This pyridinium intermediate is significantly more electrophilic than Boc₂O itself, priming it for attack by the weaker lactam nucleophile.

-

Nucleophilic Attack by 2-Pyrrolidinone: The lactam nitrogen of 2-pyrrolidinone attacks the activated carbonyl carbon of the N-tert-butoxycarbonylpyridinium intermediate.

-

Formation of Tetrahedral Intermediate & Catalyst Regeneration: This attack forms a transient tetrahedral intermediate. The intermediate subsequently collapses, expelling the neutral DMAP molecule, thereby regenerating the catalyst, and forming the N-Boc protected pyrrolidinone.

-

Proton Transfer & Byproduct Decomposition: The initially formed product is protonated. A base, typically the tert-butyl carbonate anion generated in the first step, deprotonates the product to yield the final, neutral this compound. The unstable tert-butyl bicarbonate byproduct readily decomposes into gaseous carbon dioxide (CO₂) and tert-butanol, an thermodynamic driving force that helps push the reaction to completion. The evolution of CO₂ gas is a characteristic feature of this reaction.

Mechanistic Diagram

Caption: Mechanism of DMAP-catalyzed N-Boc protection.

A Self-Validating Experimental Protocol

This protocol describes a reliable, lab-scale synthesis of this compound. The rationale behind each step is explained to ensure reproducibility and understanding.

Materials:

-

2-Pyrrolidinone

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Reagent Table:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| 2-Pyrrolidinone | 85.11 | 5.00 g | 58.7 | 1.0 |

| Boc₂O | 218.25 | 14.1 g | 64.6 | 1.1 |

| DMAP | 122.17 | 0.72 g | 5.9 | 0.1 |

| Acetonitrile | - | 100 mL | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyrrolidinone (5.00 g, 58.7 mmol).

-

Causality: The reaction vessel should be appropriately sized to allow for efficient stirring and to accommodate the full volume of solvent and subsequent aqueous washes.

-

-

Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir until the 2-pyrrolidinone is fully dissolved.

-

Causality: Acetonitrile is an excellent polar aprotic solvent for this reaction, dissolving all reactants and facilitating the reaction without interfering. Using an anhydrous grade prevents hydrolysis of Boc₂O.

-

-

Reagent Addition: Add di-tert-butyl dicarbonate (14.1 g, 64.6 mmol) followed by 4-(Dimethylamino)pyridine (0.72 g, 5.9 mmol) to the solution.

-

Causality: A slight excess of Boc₂O (1.1 eq) ensures the complete consumption of the limiting reagent (2-pyrrolidinone). DMAP is used in catalytic amounts (10 mol%) as it is regenerated during the reaction cycle.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. A faint bubbling (CO₂ evolution) may be observed.

-

Causality: TLC is a critical self-validation step. It provides direct evidence of the conversion of starting material to product, preventing premature or unnecessarily long reaction times.

-

-

Work-up - Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel.

-

Causality: Removing the reaction solvent simplifies the extraction. Ethyl acetate is a suitable extraction solvent that is immiscible with water and readily dissolves the desired product.

-

-

Aqueous Washes: Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) - Causality: This acidic wash protonates and removes the basic DMAP catalyst.

-

Saturated aqueous NaHCO₃ (1 x 50 mL) - Causality: This basic wash neutralizes any remaining acid and removes any unreacted Boc₂O by hydrolysis.

-

Saturated aqueous NaCl (brine) (1 x 50 mL) - Causality: This wash removes the bulk of the dissolved water from the organic layer, aiding the subsequent drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Causality: Removing all traces of water is essential before final solvent removal to obtain a pure, dry product.

-

-

Purification: The product is often obtained in high purity after work-up. If necessary, it can be further purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The final product is typically a colorless oil or a white low-melting solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Data Summary: Comparative Reaction Conditions

The efficiency of the N-Boc protection of 2-pyrrolidinone can be influenced by the choice of catalyst, base, and solvent. The following table summarizes typical conditions reported in the literature for the Boc protection of amines and related substrates.

| Catalyst/Base | Solvent | Temperature (°C) | Typical Time | Yield (%) | Notes |

| DMAP (cat.) | MeCN or THF | Room Temp | 2-4 h | >95% | Highly efficient, standard method. |

| Triethylamine (TEA) | DCM | Room Temp | 12-24 h | 80-90% | Slower than DMAP; TEA acts as a non-nucleophilic base. |

| NaOH / NaHCO₃ | Dioxane/Water | Room Temp | 4-12 h | Variable | Common for amino acids; biphasic conditions. |

| None (Solvent-free) | 60-80°C | 1-3 h | >90% | Environmentally benign but requires heating. |

Conclusion

The formation of this compound via the reaction of 2-pyrrolidinone with di-tert-butyl dicarbonate is a cornerstone transformation in organic synthesis. The use of 4-(Dimethylamino)pyridine as a nucleophilic catalyst provides a highly efficient and rapid pathway by activating the Boc anhydride towards attack from the moderately nucleophilic lactam nitrogen. A thorough understanding of this mechanism, from the initial activation step to the final decomposition of byproducts, empowers chemists to optimize reaction conditions, troubleshoot potential issues, and confidently apply this methodology in complex synthetic campaigns. The provided protocol represents a robust and validated procedure, grounded in the mechanistic principles discussed, for the reliable production of this invaluable synthetic building block.

Solubility of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(tert-Butoxycarbonyl)-2-pyrrolidinone, commonly referred to as N-Boc-2-pyrrolidinone, is a pivotal synthetic intermediate in the landscape of pharmaceutical chemistry and drug development.[1] Its utility in complex molecular syntheses, such as the Ugi multi-component reaction, underscores the importance of understanding its fundamental physicochemical properties.[1][2] A critical parameter governing its application in reaction chemistry, purification, and formulation is its solubility in various organic solvents. This technical guide offers a comprehensive analysis of the solubility characteristics of N-Boc-2-pyrrolidinone, synthesizing available data with foundational chemical principles. It provides a detailed examination of its physicochemical properties, a summary of its known solubility in common organic solvents, and a robust, field-proven experimental protocol for the precise quantitative determination of its solubility, enabling researchers to optimize their synthetic and formulation processes.

Introduction: The Role of N-Boc-2-pyrrolidinone in Modern Synthesis

N-Boc-2-pyrrolidinone serves as a versatile building block in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the 2-pyrrolidinone lactam ring modulates the reactivity of the core structure, making it an ideal intermediate for constructing more complex molecules. It is instrumental in preparing highly functionalized N-acyl-2-vinylpyrrolidines and is also used in the synthesis of naturally occurring Maillard flavors.[1][2]

The efficiency of any synthetic process involving this intermediate is fundamentally linked to its solubility. Proper solvent selection is paramount for achieving optimal reaction kinetics, facilitating purification through methods like crystallization and chromatography, and developing stable formulations. This guide addresses the critical need for a consolidated resource on the solubility of N-Boc-2-pyrrolidinone, providing both theoretical grounding and practical methodologies for its assessment.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] N-Boc-2-pyrrolidinone possesses a unique combination of polar and non-polar features, which results in a nuanced solubility profile.

-

Polar Features : The molecule contains a polar lactam (a cyclic amide) functional group with a carbonyl moiety, which can act as a hydrogen bond acceptor.

-

Non-polar Features : The bulky tert-butyl group of the Boc protecting moiety is lipophilic and non-polar, contributing to its solubility in less polar organic solvents.

This dual character suggests that N-Boc-2-pyrrolidinone will be soluble in a range of solvents, with its miscibility being influenced by the solvent's polarity, proticity, and hydrogen bonding capabilities.

A summary of its key physicochemical properties is presented below:

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅NO₃ | [2][4][5][6][7] |

| Molecular Weight | 185.22 g/mol | [2][4][6][7] |

| Appearance | Clear colorless to brown oil or white crystalline powder | [2][8][9] |

| Density | 1.086 g/mL at 25 °C | [2][4][5][8] |

| Boiling Point | 100-105 °C at 0.5 mmHg | [2][4][5][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4][5] |

| Refractive Index | n20/D 1.466 | [2][4][8] |

| Predicted pKa | -2.21 ± 0.20 | [2][8] |

Solubility Profile in Common Organic Solvents

While extensive quantitative solubility data for N-Boc-2-pyrrolidinone is not widely published, qualitative information and predictions based on its structure provide a strong foundation for solvent selection. The compound is explicitly reported to be soluble in chloroform and methanol.[2][8][9]

The table below summarizes the known and predicted solubility of N-Boc-2-pyrrolidinone. This information is crucial for initial solvent screening in both synthesis and purification workflows.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Halogenated | Chloroform, Dichloromethane | Soluble | The moderate polarity and ability to interact with the polar lactam group make these effective solvents. Solubility in chloroform is confirmed.[2][8][9] |

| Alcohols | Methanol, Ethanol | Soluble | These polar protic solvents can interact with the carbonyl group. Solubility in methanol is confirmed.[2][8][9] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is compatible with the solute. |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate's moderate polarity makes it a suitable solvent for compounds with both polar and non-polar characteristics. |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar lactam portion of the molecule. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | The non-polar aromatic ring interacts favorably with the non-polar tert-butyl group. |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Soluble | These solvents are highly polar and can effectively solvate the lactam group. |

| Non-polar Hydrocarbons | Hexane, Heptane | Poorly Soluble to Insoluble | The overall polarity of N-Boc-2-pyrrolidinone is too high for significant solubility in non-polar aliphatic solvents. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, such as process modeling, formulation development, or crystallization design, experimental determination is essential. The isothermal equilibrium method is the gold standard for accurately measuring the solubility of a solid compound in a solvent.

Causality in Protocol Design

This protocol is designed as a self-validating system. The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium, which is the definition of saturation solubility. The use of a validated, high-precision analytical method for quantification ensures the accuracy of the final measurement. Centrifugation and filtration are critical steps to ensure that no undissolved solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.

Step-by-Step Methodology

-

Materials and Equipment:

-

1-(tert-Butoxycarbonyl)-2-pyrrolidinone (high purity, >97%).[4][7]

-

Selected organic solvent (analytical grade).

-

Sealed glass vials (e.g., 4 mL or 20 mL) with PTFE-lined caps.

-

Temperature-controlled shaker or incubator.

-

Centrifuge.

-

Syringe filters (0.22 µm, compatible with the solvent).

-

Calibrated analytical balance.

-

Volumetric flasks and pipettes.

-

A validated analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer).

-

-

Procedure:

-

Preparation of Solvent System: Add a known mass or volume of the selected organic solvent to several vials.

-

Addition of Solute: Add an excess amount of N-Boc-2-pyrrolidinone to each vial. The presence of undissolved solid is essential to ensure a saturated solution is formed.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended to ensure the dissolution process is complete.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Dilute the filtered sample to a known volume with the same solvent. Analyze the concentration of N-Boc-2-pyrrolidinone in the diluted sample using a pre-calibrated analytical method.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Visualized Workflow: Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of N-Boc-2-pyrrolidinone.

Caption: Experimental workflow for quantitative solubility determination.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE | 85909-08-6 [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. 1-(叔丁氧基羰基)-2-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 1-(tert-Butoxycarbonyl)-2-pyrrolidinone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. scbt.com [scbt.com]

- 8. 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE CAS#: 85909-08-6 [m.chemicalbook.com]

- 9. zhonghanchemical.com [zhonghanchemical.com]

IUPAC name for Tert-butyl 2-oxopyrrolidine-1-carboxylate

An In-Depth Technical Guide to Tert-butyl 2-oxopyrrolidine-1-carboxylate: Synthesis, Applications, and Core Methodologies

Abstract

This compound, commonly known in laboratory parlance as N-Boc-2-pyrrolidinone, is a pivotal molecule in modern organic synthesis and medicinal chemistry. As a derivative of pyroglutamic acid, it combines the structural features of a chiral lactam with the widely utilized tert-butoxycarbonyl (Boc) protecting group. This guide provides an in-depth examination of its chemical identity, synthesis, and characterization. It further details its core applications as a versatile N-protected building block, with a focus on the mechanistic principles and field-proven protocols for its use in complex synthetic endeavors, particularly in peptide synthesis and as a chiral synthon. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important chemical entity.

Chemical Identity and Physicochemical Properties

Nomenclature and Identification

The unambiguous identification of a chemical compound is foundational to scientific rigor. The subject of this guide is most formally recognized by its IUPAC name.

-

Common Synonyms: 1-Boc-2-pyrrolidinone, 1-(tert-Butoxycarbonyl)-2-pyrrolidinone, N-Boc-2-pyrrolidinone[3]

Physicochemical Data

The physical and chemical properties of N-Boc-2-pyrrolidinone dictate its handling, storage, and reactivity. These key parameters are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₃ | |

| Molecular Weight | 185.22 g/mol | |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [4] |

| Physical State (at 20°C) | Liquid | |

| Flash Point | 113 °C | |

| Specific Gravity (20/20) | 1.09 | |

| Storage Temperature | Refrigerated (0-10°C), Store under inert gas |

Synthesis and Characterization

The reliable synthesis of high-purity N-Boc-2-pyrrolidinone is critical for its application in multi-step synthetic campaigns where impurity accumulation can lead to significant yield losses and complex purification challenges.

Primary Synthetic Pathway

The most common and cost-effective synthesis begins with L-pyroglutamic acid, a readily available chiral starting material.[5] The process involves two key transformations: esterification of the carboxylic acid (if necessary for subsequent steps or the desired final product) and the protection of the lactam nitrogen with a Boc group. A generalized pathway for a related compound, Boc-L-Pyroglutamic acid methyl ester, illustrates this common strategy.[5] The electron-withdrawing Boc group enhances the electrophilicity of the lactam carbonyl, a feature exploited in subsequent ring-opening reactions.[6]

Experimental Protocol: Synthesis of Boc-L-Pyroglutamic Acid Methyl Ester

This protocol is adapted from established methods for the synthesis of N-Boc protected pyroglutamate derivatives and serves as an illustrative example.[5]

Objective: To synthesize Boc-L-Pyroglutamic acid methyl ester from L-pyroglutamic acid.

Step 1: Esterification of L-Pyroglutamic Acid

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-pyroglutamic acid in methanol.

-

Cool the solution in an ice bath and slowly add thionyl chloride as a catalyst.

-

Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

-

Cool the mixture and neutralize the excess acid by carefully adding sodium bicarbonate until effervescence ceases.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude methyl L-pyroglutamate.

Step 2: N-Boc Protection

-

Dissolve the crude methyl L-pyroglutamate in dichloromethane (CH₂Cl₂).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the solution while stirring.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product. Purity can reach over 99%.[5]

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

| Technique | Expected Observations | Source(s) |

| ¹H NMR | A sharp singlet integrating to 9 protons around δ 1.3-1.5 ppm, corresponding to the tert-butyl group. Other signals corresponding to the pyrrolidine ring protons. | [7] |

| ¹³C NMR | Resonances corresponding to the quaternary carbon and methyl carbons of the Boc group, as well as the carbonyls and aliphatic carbons of the pyrrolidinone ring. | [7] |

| Mass Spec (MS) | The expected molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) confirming the molecular weight. | [7] |

| IR Spectroscopy | Characteristic absorption bands for the carbamate and lactam carbonyl (C=O) groups. | [8] |

Core Applications and Methodologies

The utility of this compound stems from the unique and predictable reactivity of the Boc-protected lactam system.

The Boc Group: A Cornerstone of Amine Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in non-peptide organic chemistry.[9] Its widespread use is due to its robustness under a wide range of reaction conditions (e.g., basic, hydrogenolysis, nucleophilic) and its clean, selective removal under acidic conditions.[10] This stability profile allows for complex chemical transformations on other parts of a molecule without disturbing the protected amine, a concept known as an "orthogonal protecting group strategy."[10][11]

Key Reaction: Boc-Group Deprotection

The removal of the Boc group is a fundamental operation in syntheses employing this protecting group.

Boc deprotection is an acid-catalyzed hydrolysis of the carbamate.[9] The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of a highly stable tert-butyl cation.[12] This cation can then lose a proton to form isobutene or be trapped by nucleophiles. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[12]

Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

-

Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM by volume.

-

Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA).

-

The resulting product is the TFA salt of the amine, which can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃) during an extractive workup.

Causality Insight: The choice of TFA is strategic; its high acidity ensures rapid deprotection, and its volatility simplifies removal post-reaction.[12] However, the generated tert-butyl cation can be problematic, potentially alkylating nucleophilic residues (e.g., tryptophan, methionine) in sensitive substrates.[13] In such cases, scavengers like triisopropylsilane (TIS) or water are added to the deprotection cocktail to trap the cation.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc protected amino acids, including Boc-pyroglutamic acid derivatives, were foundational to the development of SPPS by Bruce Merrifield.[14] The Boc-SPPS strategy involves the iterative coupling of N-Boc protected amino acids to a growing peptide chain anchored to a solid resin support. Each cycle consists of two main steps: N-terminal Boc deprotection (using TFA) and coupling of the next N-Boc amino acid.

Lactam Ring-Opening Reactions

The electron-withdrawing nature of the N-Boc group activates the lactam carbonyl towards nucleophilic attack. This enables the regioselective ring-opening of the pyroglutamate core to yield linear glutamic acid derivatives, which are themselves valuable synthetic intermediates.[6] This method allows for the preparation of a wide array of glutamic acid amides and esters with excellent purity and preservation of chirality.[6]

Case Study: Intermediate in the Synthesis of Futibatinib

The practical importance of N-Boc-pyrrolidinone derivatives is highlighted by their use in the synthesis of modern pharmaceuticals. For example, a substituted pyrrolidine derivative is a key building block in the synthesis of futibatinib (Lytgobi®), an FDA-approved irreversible inhibitor of the fibroblast growth factor receptor (FGFR) used to treat cholangiocarcinoma.[15] In the reported synthesis, a BOC-protected pyrrolidine intermediate undergoes deprotection with HCl, and the resulting free amine is then acylated in a subsequent step to build the final drug molecule.[15] This exemplifies the critical role of the Boc protecting group strategy in the assembly of complex, biologically active compounds.

Safety and Handling